2-acetamido-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(methylthio)butanamide

Description

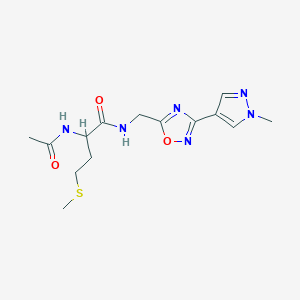

This compound is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a 1-methylpyrazole moiety at position 3 and a methylthio-butylacetamide side chain. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and bioavailability, while the pyrazole group enhances binding affinity to biological targets such as kinases or ion channels . The methylthio (SCH₃) group at position 4 of the butanamide chain may contribute to lipophilicity and membrane permeability, which are critical for pharmacokinetic properties .

Properties

IUPAC Name |

2-acetamido-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylsulfanylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O3S/c1-9(21)17-11(4-5-24-3)14(22)15-7-12-18-13(19-23-12)10-6-16-20(2)8-10/h6,8,11H,4-5,7H2,1-3H3,(H,15,22)(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQTXHWCHUCYQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)NCC1=NC(=NO1)C2=CN(N=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-acetamido-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(methylthio)butanamide is a compound that integrates a 1,2,4-oxadiazole moiety with a pyrazole ring. This structure is significant due to the biological activities associated with both the oxadiazole and pyrazole motifs. Recent research has focused on its potential as an anticancer agent and its interactions with various biological targets.

Biological Activity Overview

The compound has shown promising biological activities, particularly in anticancer research. The oxadiazole scaffold has been recognized for its ability to interact with nucleic acids and proteins involved in cancer cell proliferation, and modifications to this scaffold can enhance cytotoxicity against malignant cells .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymes : The compound targets several enzymes that are crucial for cancer cell survival and proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

- Disruption of Protein Interactions : It may interfere with the function of proteins that regulate cell growth and differentiation, including telomerase .

- Cytotoxicity : Preliminary studies indicate that derivatives of oxadiazole exhibit significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells .

Structure-Activity Relationship (SAR)

The structure of this compound suggests several points for potential modification to enhance its biological activity:

- Oxadiazole Ring : Variations in substituents on the oxadiazole ring can significantly influence activity. The presence of electron-withdrawing groups has been shown to enhance cytotoxic properties.

- Pyrazole Moiety : The 1-methyl substitution on the pyrazole ring is critical for maintaining activity against certain cancer types .

Case Studies

Several studies have evaluated compounds similar to this compound:

| Study | Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|---|

| 1,3,4-Oxadiazole Derivative | HeLa | <10 | Significant cytotoxicity | |

| Pyrazole-Oxadiazole Hybrid | MCF-7 | 15 | Moderate cytotoxicity | |

| Various Oxadiazoles | HT-29 | <20 | Antiproliferative |

These studies illustrate the potential of oxadiazole-based compounds in targeting cancer cells effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a 1,2,4-oxadiazole core, pyrazole substituent, and methylthio-butylacetamide chain. Below is a comparative analysis with key analogs from the literature:

3-(3-Isopropyl-1,2,4-Oxadiazol-5-yl)-N-(4-(1-Methyl-1H-Pyrazol-4-yl)Pyrimidin-2-yl)Propanamide (Z2194302854)

- Structure : Shares the 1,2,4-oxadiazole and 1-methylpyrazole motifs but replaces the methylthio-butylacetamide with a propanamide linker and isopropyl substituent on the oxadiazole.

- Synthesis: Achieved in 47% yield via coupling of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid with 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine .

- Activity : Demonstrated potent CFTR modulation in preclinical studies, with enhanced solubility due to the pyrimidine group .

- Key Difference : The absence of a methylthio group and shorter amide chain in Z2194302854 may reduce membrane permeability compared to the target compound .

1-Methyl-N-(1-(4-(3-((Methylthio)Methyl)-1,2,4-Oxadiazol-5-yl)Phenethyl)Piperidin-4-yl)-1H-Benzo[d]Imidazol-2-Amine (Compound 116)

- Structure : Features a methylthio-methyl group on the oxadiazole ring and a benzoimidazole-piperidine pharmacophore.

- Synthesis : Yielded 51% over two steps, leveraging a phenethyl-piperidine linker for improved CNS penetration .

- Activity : Repurposed for antimalarial applications, with the methylthio group enhancing oxidative stress in Plasmodium parasites .

- Key Difference : The benzoimidazole-piperidine system in Compound 116 confers distinct target selectivity compared to the pyrazole-acetamide system in the target compound.

N-Substituted Butanamide Derivatives ()

- Structure: Includes stereochemically complex amides (e.g., (R)- and (S)-isomers) with tetrahydro-pyrimidinone and phenoxyacetamide groups.

- Activity : These derivatives exhibit protease inhibition, with the stereochemistry and hydroxyl groups critical for binding .

- Key Difference: The target compound lacks the hydroxyhexane backbone and tetrahydro-pyrimidinone ring, which may reduce off-target protease interactions.

Structural and Functional Analysis Table

Research Implications and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.